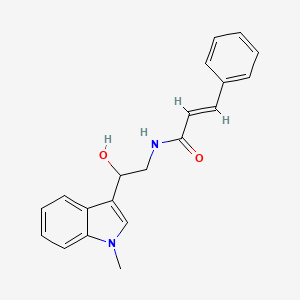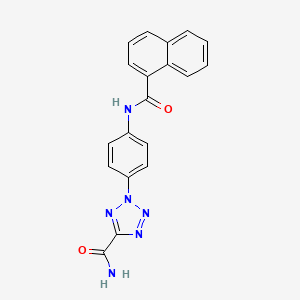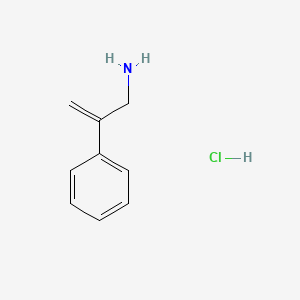
2-Phenylprop-2-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN and a molecular weight of 169.65 . It is also known as 2-Phenyl-2-propen-1-amine .
Molecular Structure Analysis
The molecular structure of 2-Phenylprop-2-en-1-amine hydrochloride consists of a benzene ring attached to a propenamine group with an additional hydrochloride group .Physical And Chemical Properties Analysis
2-Phenylprop-2-en-1-amine hydrochloride is a powder with a molecular weight of 169.65 . The melting point is reported to be between 178-179 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Research
2-Phenylprop-2-en-1-amine hydrochloride has been involved in studies related to metabolism and psychotomimetic activity. For example, Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, an analogue of 2-phenylprop-2-en-1-amine, in rabbit liver homogenates, exploring its metabolism to various metabolites and their potential significance in terms of psychotomimetic properties (Zweig & Castagnoli, 1977).
Antibacterial Activity Studies
Research by Deghady et al. (2021) delved into the antibacterial activities of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, structurally related to 2-phenylprop-2-en-1-amine. This study used molecular docking techniques to evaluate the molecule's inhibitory potential against Staphylococcus aureus bacteria and highlighted the significant role of certain functional groups in the molecule for antibacterial activity (Deghady et al., 2021).
NMDA Receptor Antagonism
A study by Tamiz et al. (1998) synthesized a series of bis(phenylalkyl)amines, similar to 2-phenylprop-2-en-1-amine, testing them as antagonists of N-methyl-D-aspartate (NMDA) receptors. The research found these compounds to be selective antagonists of specific NMDA receptor subunits, contributing to the understanding of structure-activity relationships for designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).
Macromolecular Prodrug Carrier Research
Zhu, Kumar, and Banker (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, using Phenylpropanolamine hydrochloride (structurally related to 2-phenylprop-2-en-1-amine) as a model drug. This study explored the potential of creating a macromolecular prodrug delivery system, a novel approach in drug formulation and delivery (Zhu, Kumar, & Banker, 2001).
Synthesis and Chemical Behavior
Research by Smith and RajanBabu (2009) developed a method for synthesizing 2-arylpropionic acids from vinyl arenes, leading to the creation of 1-arylethyl amines, including a compound structurally related to 2-phenylprop-2-en-1-amine. This study highlighted the chemical behavior and potential applications of such compounds in synthesis and medicinal chemistry (Smith & RajanBabu, 2009).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-phenylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6H,1,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDTVDGMUWVMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylprop-2-en-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

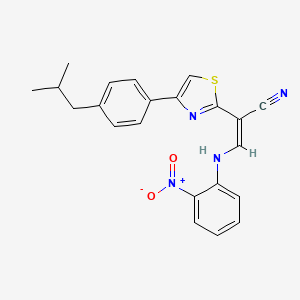
![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)
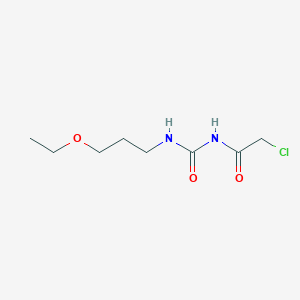
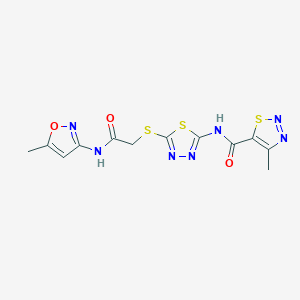

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)
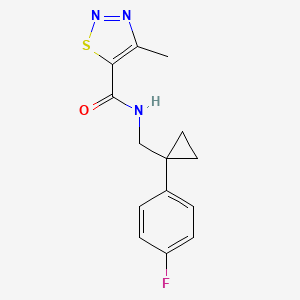


![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)
